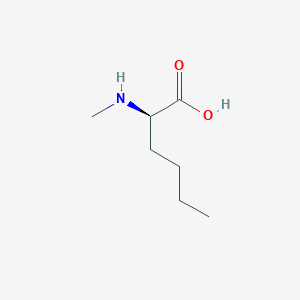

N-methyl-D-norleucine

CAS No.:

Cat. No.: VC18273539

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO2 |

|---|---|

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | (2R)-2-(methylamino)hexanoic acid |

| Standard InChI | InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |

| Standard InChI Key | FPDYKABXINADKS-ZCFIWIBFSA-N |

| Isomeric SMILES | CCCC[C@H](C(=O)O)NC |

| Canonical SMILES | CCCCC(C(=O)O)NC |

Introduction

Synthesis and Modification Strategies

The synthesis of N-methylated amino acids typically involves selective alkylation or solid-phase peptide synthesis (SPPS) techniques. A representative pathway, adapted from cyclopeptide studies, is outlined below:

Alkaline Hydrolysis and Coupling

Linear peptide precursors are often synthesized via sequential coupling of N-methylated residues. For example, Boc-protected N-methylleucine is deprotected using trifluoroacetic acid (TFA) and coupled with pentafluorophenyl (pfp) esters to form cyclic structures . This method ensures high yields (e.g., 89% for cyclooligopeptides) and minimizes racemization.

Table 1: Key Reactions in N-Methyl-D-Norleucine Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Deprotection | TFA in dichloromethane | Removal of Boc groups |

| Ester Activation | Pentafluorophenyl trifluoroacetate | Formation of active esters |

| Cyclization | N-methylmorpholine (NMM), 0°C | Macrocyclization of tetrapeptides |

Applications in Peptide Engineering

N-Methylation is a cornerstone of peptide engineering, enhancing metabolic stability and membrane permeability. N-Methyl-D-norleucine’s structural analogs have demonstrated utility in the following areas:

Therapeutic Peptide Design

Incorporating N-methylated residues into peptides reduces proteolytic susceptibility. For instance, substituting methionine with norleucine in amyloid-β peptides abolished neurotoxicity, highlighting the role of side-chain interactions . Similarly, N-methyl-D-norleucine could stabilize peptide backbones in drug candidates targeting neurological disorders.

Biochemical and Pharmacological Implications

Glutamine Antagonism

The norleucine derivative 6-diazo-5-oxo-L-norleucine (DON) acts as a glutamine antagonist, inhibiting lymphocyte proliferation and neuroinflammation in murine models . While DON’s mechanism involves glutamine metabolism blockade, N-methyl-D-norleucine’s methyl group may similarly interfere with enzymatic substrates, warranting exploration in immune modulation.

Table 2: Comparative Effects of Norleucine Derivatives

| Compound | Target Pathway | Biological Effect |

|---|---|---|

| DON | Glutaminase | Reduced CNS inflammation |

| N-Methyl-D-norleucine | (Theoretical) | Enhanced peptide stability |

Industrial and Research Applications

Peptide Synthesis

D-Norleucine methyl ester hydrochloride, a closely related compound, is widely used in SPPS for therapeutic proteins . N-Methyl-D-norleucine’s resistance to proteases positions it as a candidate for oral peptide drugs, circumventing traditional bioavailability challenges.

Neuroscience Research

Ultra-structural studies of NMDA receptors revealed that methylation impacts receptor localization in astrocytic processes . This finding underscores the potential of N-methyl-D-norleucine in probing glutamate receptor dynamics and synaptic plasticity.

Challenges and Future Directions

Despite its promise, the synthesis of N-methyl-D-norleucine requires optimization to address yield variability in macrocyclization . Future studies should explore its pharmacokinetics in vivo and assess its efficacy in disease models, particularly neurodegenerative disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume